molecular formula C23H26N4OS B6108395 [4-(Diphenylmethyl)piperazin-1-yl](4-propyl-1,2,3-thiadiazol-5-yl)methanone

[4-(Diphenylmethyl)piperazin-1-yl](4-propyl-1,2,3-thiadiazol-5-yl)methanone

Cat. No.: B6108395
M. Wt: 406.5 g/mol
InChI Key: SMVLCGWGHRZQJM-UHFFFAOYSA-N
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Description

4-(Diphenylmethyl)piperazin-1-ylmethanone is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a diphenylmethyl group and a thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diphenylmethyl)piperazin-1-ylmethanone typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. One common synthetic route includes:

    Formation of Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of Diphenylmethyl Group: The diphenylmethyl group is introduced via a nucleophilic substitution reaction using diphenylmethyl chloride and the piperazine derivative.

    Formation of Thiadiazole Moiety: The thiadiazole ring is synthesized separately through the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives.

    Coupling Reaction: The final step involves coupling the diphenylmethyl piperazine with the thiadiazole moiety under suitable conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of 4-(Diphenylmethyl)piperazin-1-ylmethanone may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, converting it to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(Diphenylmethyl)piperazin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, 4-(Diphenylmethyl)piperazin-1-ylmethanone is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases, including neurological disorders and infections.

Industry

In the industrial sector, this compound is explored for its use in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-(Diphenylmethyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. The piperazine ring and thiadiazole moiety are believed to play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may influence signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Diphenylmethyl)piperazin-1-ylmethanone
  • 4-(Diphenylmethyl)piperazin-1-ylmethanone
  • 4-(Diphenylmethyl)piperazin-1-ylmethanone

Uniqueness

The uniqueness of 4-(Diphenylmethyl)piperazin-1-ylmethanone lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the propyl group in the thiadiazole moiety differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct applications in research and industry.

Properties

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-(4-propylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4OS/c1-2-9-20-22(29-25-24-20)23(28)27-16-14-26(15-17-27)21(18-10-5-3-6-11-18)19-12-7-4-8-13-19/h3-8,10-13,21H,2,9,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVLCGWGHRZQJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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